molecular formula C16H20BrNO3 B4388509 5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B4388509
M. Wt: 354.24 g/mol
InChI Key: HOFGIGJHSHSMLZ-UHFFFAOYSA-N
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Description

5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one: is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom, a dimethyl-oxobutyl group, and a hydroxy-indole structure

Properties

IUPAC Name

5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxyindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO3/c1-5-18-12-7-6-10(17)8-11(12)16(21,14(18)20)9-13(19)15(2,3)4/h6-8,21H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFGIGJHSHSMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve industrial-grade quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.

    Reduction: Reduction reactions can target the carbonyl group in the dimethyl-oxobutyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the indole moiety is particularly significant as it is a common structural motif in many biologically active compounds.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. The ability to modify its structure through various chemical reactions makes it a versatile candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The bromine atom and the hydroxy group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
  • 5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-methoxy-1,3-dihydro-2H-indol-2-one
  • 5-chloro-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of 5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups. The presence of the bromine atom, the dimethyl-oxobutyl group, and the hydroxy-indole structure provides a distinct set of chemical properties that can be exploited in various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable compound in both research and industrial contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

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